Cholest-5-ene-3-beta-yl dihydrocinnamate
Description
Role in Cholesterol Esterase (CEase) Modulation and Lipid Metabolism
Cholesterol esterase (CE) serves as a critical enzyme in lipid metabolism, catalyzing the hydrolysis of cholesterol esters into free cholesterol and fatty acids. This enzyme is predominantly expressed in the pancreas, liver, and intestines, where it facilitates the digestion and absorption of dietary cholesterol. The enzymatic activity of CE is fundamental to maintaining lipid homeostasis and overall cardiovascular health.
Cholesterol hydrocinnamate undergoes hydrolysis by CE in a manner similar to other cholesterol esters, but with distinct kinetic properties. Studies examining microsomal cholesterol ester hydrolase have revealed important kinetic parameters that influence this process:
Table 1: Kinetic Properties of Microsomal Cholesterol Ester Hydrolase
| Parameter | Value | Notes |
|---|---|---|
| Km | 68.88 μM | Apparent affinity constant |
| Vmax | 33 Units/mg protein | Maximum reaction velocity |
| pH optimum | 6.7 | Optimal enzymatic activity |
| Reaction linearity | Up to 60 min | Time dependence |
| Enzyme concentration linearity | Up to 0.3 mg/mL | Concentration dependence |
The hydrolysis efficiency varies significantly depending on the fatty acid component of the cholesterol ester. Research has demonstrated that cholesteryl palmitate undergoes hydrolysis to a much greater extent than cholesteryl oleate. This suggests that the structural characteristics of hydrocinnamate within cholesterol hydrocinnamate may influence its processing efficiency and metabolic fate.
Related hydrocinnamate derivatives, particularly 3,4-di(OH)-hydrocinnamate, have demonstrated remarkable lipid-lowering effects in experimental models. When administered to cholesterol-fed rats, this compound significantly reduced both hepatic cholesterol and triglyceride levels, with effects comparable to or exceeding those of the established pharmaceutical agent lovastatin. The mechanism appears to involve modulation of key enzymatic activities:
Table 2: Effects of 3,4-di(OH)-hydrocinnamate on Hepatic Enzyme Activities
| Enzyme | Activity Change | Functional Impact |
|---|---|---|
| HMG-CoA reductase | Significantly decreased | Reduced cholesterol biosynthesis |
| ACAT | Significantly decreased | Reduced cholesterol esterification |
| CAT | Significantly increased | Enhanced antioxidant protection |
| GSH-Px | Significantly increased | Enhanced antioxidant protection |
Research has also revealed that neutral cholesterol esterase (N-CEase) activity in macrophages is reciprocally regulated by HDL and LDL. While HDL enhances N-CEase activity in a concentration-dependent manner, LDL exposure decreases this enzymatic function. This regulation appears to be mediated by cellular cholesterol levels, as demonstrated by the five-fold higher N-CEase activity in cells cultured in lipoprotein-deficient serum compared to those in fetal calf serum with higher cholesterol content.
In the intestinal mucosa, hormone-sensitive lipase (HSL) has been identified as a cholesterol esterase that participates in cholesteryl ester hydrolysis throughout the small intestine. Studies with HSL-null mice demonstrated that neutral cholesterol esterase activity was completely abolished in the duodenum, jejunum, and ileum, confirming HSL's essential role in intestinal cholesterol metabolism.
Inhibition Mechanisms of Pancreatic Lipase (PL) and Atherogenic Pathways
Pancreatic lipase plays a pivotal role in dietary lipid digestion and absorption, including cholesterol. This enzyme preferentially cleaves the sn-1 and sn-3 fatty acids from triglycerides, generating 2-monoglycerides and free fatty acids that form mixed micelles essential for lipid absorption. Importantly, pancreatic lipase-mediated hydrolysis of triacylglycerols has been demonstrated to be necessary for cholesterol transport to intestinal cells.
The enzymatic assay of pancreatic lipase typically employs the following reaction sequence:
Cholesterol Oleate + Cholesterol Esterase → Cholesterol + Oleic Acid
Cholesterol + O2 + H2O + Cholesterol Oxidase → H2O2 + Cholestenone
2H2O2 + 4-AAP + Phenol + Peroxidase → 4H2O + Quinoneimine Dye
The resultant quinoneimine dye's absorbance at 500nm provides a quantitative measurement of cholesterol esterase activity.
Hydrocinnamate derivatives have demonstrated significant inhibitory effects on lipase activity. In studies examining Indonesian herbal extracts, those containing polyphenolic compounds similar to hydrocinnamate reduced dietary fat absorption by inhibiting lipase activity. The inhibition percentages ranged from 12% to 41%, with some extracts demonstrating efficacy exceeding that of orlistat, a commercial lipase inhibitor.
Table 3: Comparative Lipid-Lowering Effects of 3,4-di(OH)-cinnamate and 3,4-di(OH)-hydrocinnamate
| Parameter | Control Group | Lovastatin Group | 3,4-di(OH)-cinnamate Group | 3,4-di(OH)-hydrocinnamate Group |
|---|---|---|---|---|
| Plasma total cholesterol | Elevated | Significantly reduced | Significantly reduced (more than lovastatin) | Significantly reduced |
| Hepatic cholesterol | Elevated | Significantly reduced | Significantly reduced | Significantly reduced |
| Hepatic triglycerides | Elevated | Unchanged | Significantly reduced | Significantly reduced |
| Hepatic TBARS | Elevated | Significantly reduced | Significantly reduced | Significantly reduced |
The enhanced lipid-lowering potency of 3,4-di(OH)-cinnamate compared to 3,4-di(OH)-hydrocinnamate suggests that the structural differences between these related compounds affect their biological activity. Both compounds, however, demonstrated hepatoprotective effects through enhancement of antioxidant enzyme systems, particularly catalase (CAT) and glutathione peroxidase (GSH-Px).
Further investigations with a synthetic derivative, 3,4-di(OH)-phenylpropionic (L-leucine) amide (PPLA), demonstrated comparable hypocholesterolemic effects to hydrocinnamate in high-cholesterol fed rats. This indicates that structural modifications of the hydrocinnamate scaffold can retain the beneficial lipid-lowering properties while potentially enhancing bioavailability or pharmacokinetic profiles.
Interactions with 12/15-Lipoxygenase (12/15LO) in Macrophage Activation
12/15-Lipoxygenase (12/15-LOX) represents a critical enzyme that oxidizes polyunsaturated fatty acids to generate bioactive lipid mediators with significant roles in oxidative and inflammatory responses. This enzyme accepts various physiological substrates, including linoleic acid, arachidonic acid, and eicosapentaenoic acid, which can be presented as free acids or as esters in phospholipids, glycerides, or cholesteryl esters like cholesterol hydrocinnamate.
12/15-LOX metabolizes arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE) and 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HPETE), which are subsequently reduced to their corresponding hydroxy analogs, 15(S)-HETE and 12(S)-HETE. These metabolites function as potent signaling molecules that influence various cellular processes.
In the context of atherosclerosis, 12/15-LOX expressed in macrophages contributes significantly to LDL oxidation, a critical initiating event in atherogenesis. Research has demonstrated that macrophage-like cells overexpressing 12/15-LOX can oxygenate cholesteryl linoleate in LDL, a process facilitated by LDL receptor-related protein (LRP). This mechanism involves selective uptake and efflux of cholesteryl esters between LDL particles and macrophages:
Table 4: Role of LRP in 12/15-LOX-Mediated Cholesteryl Ester Transport
| Process | Effect of Anti-LRP Antibody | Implication |
|---|---|---|
| Selective uptake of [3H]cholesteryl ester by 12/15-LOX-expressing cells | 62% inhibition | LRP mediates cholesteryl ester uptake |
| Selective uptake of [3H]cholesteryl ester by macrophages | 81% inhibition | LRP role more prominent in macrophages |
| Transport of [3H]cholesteryl linoleate from cells to LDL | 75% inhibition | LRP facilitates bidirectional transport |
The relationship between 12/15-LOX activity and atherosclerosis has been further substantiated by studies demonstrating that disruption of the 12/15-LOX gene diminishes atherosclerosis in apoE-deficient mice. Researchers have proposed a three-step model for LDL oxidation by artery wall cells:
- Initial seeding of LDL with oxidizing molecules
- Trapping of seeded LDL in the artery wall, where it receives additional seeding molecules from 12/15-LOX pathways of nearby cells
- Nonenzymatic oxidation when a critical threshold of seeding molecules is reached relative to phospholipids
12/15-LOX metabolites, particularly 12(S)-HETE, induce the expression of pro-inflammatory cytokines (IL-6, TNFα, MCP1) and adhesion molecules in macrophages and vascular cells. LPS-induced expression of pro-inflammatory cytokines (IL-6, IL-12, CXCL9, and CXCL10) is reduced by inhibition of 12/15-LOX in macrophages, highlighting this enzyme's role in inflammatory responses.
While direct evidence for interactions between cholesterol hydrocinnamate and 12/15-LOX is limited, the demonstrated ability of this enzyme to utilize cholesteryl esters as substrates suggests potential involvement in the metabolism of cholesterol hydrocinnamate. Given the anti-inflammatory properties associated with hydrocinnamate derivatives, they may modulate 12/15-LOX-mediated inflammatory pathways, offering therapeutic potential in atherosclerosis and other inflammatory disorders.
Properties
CAS No. |
14914-99-9 |
|---|---|
Molecular Formula |
C36H54O2 |
Molecular Weight |
518.8 g/mol |
IUPAC Name |
[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C36H54O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-13,15,25-26,29-33H,9-11,14,16-24H2,1-5H3/t26-,29?,30+,31-,32+,33+,35+,36-/m1/s1 |
InChI Key |
KPNKAGLPVPTLGB-WPAWQYJCSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C |
Other CAS No. |
14914-99-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesterol Hydrocinnamate can be synthesized through the esterification of cholesterol with hydrocinnamic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of Cholesterol Hydrocinnamate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification of the final product is usually achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Cholesterol Hydrocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol and acid components.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cholesterol and hydrocinnamic acid.
Substitution: Formation of various cholesterol derivatives.
Scientific Research Applications
Biomedical Research Applications
- Lipid-Lowering Effects : Research indicates that derivatives of hydrocinnamate, including cholesterol hydrocinnamate, may exhibit lipid-lowering properties. A study on the effects of 3,4-di(OH)-hydrocinnamate showed significant reductions in hepatic cholesterol and triglyceride levels in cholesterol-fed rats. This suggests potential applications in managing hyperlipidemia and related disorders .
- Antioxidant Activity : Cholesterol hydrocinnamate has been linked to enhanced antioxidant enzyme activity. In the aforementioned study, it was observed that the compound increased the activity of hepatic antioxidant enzymes while reducing oxidative stress markers . This property could be beneficial in developing therapies for oxidative stress-related diseases.
- Drug Delivery Systems : Due to its ability to enhance membrane integrity and stability, cholesterol hydrocinnamate can be utilized in lipid-based drug delivery systems. It plays a vital role in formulating liposomes and nanoparticles for targeted drug delivery, improving the bioavailability of therapeutic agents .
Pharmaceutical Formulations
Cholesterol hydrocinnamate is being investigated as an excipient in pharmaceutical formulations. Its ability to stabilize lipid formulations makes it an attractive candidate for:
- Lipid Nanoparticles (LNPs) : These are increasingly used for delivering mRNA vaccines and other therapeutics. Cholesterol derivatives help maintain the structural integrity of LNPs, enhancing their efficacy .
- Microencapsulation : The compound's properties allow for effective microencapsulation techniques, which can protect sensitive compounds from degradation during storage and improve their release profiles upon administration .
Food Science Applications
Cholesterol hydrocinnamate also has potential applications in food science:
- Food Additive : Its antioxidant properties may be harnessed as a natural preservative to extend the shelf life of food products by preventing lipid oxidation.
- Nutraceuticals : Given its lipid-lowering effects, it could be incorporated into functional foods aimed at managing cholesterol levels and promoting heart health.
Case Study 1: Lipid-Lowering Efficacy
A study conducted on hyperlipidemic rats demonstrated that supplementation with 3,4-di(OH)-hydrocinnamate significantly lowered plasma total cholesterol levels compared to control groups . This finding supports its application as a dietary supplement for cholesterol management.
Case Study 2: Antioxidant Potential
In another study focusing on oxidative stress markers, cholesterol hydrocinnamate was shown to enhance hepatic antioxidant enzyme activities significantly. This suggests its potential role in therapeutic strategies aimed at combating oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of Cholesterol Hydrocinnamate involves its interaction with cell membranes and other biomolecules. The ester linkage allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins and enzymes, influencing various biochemical pathways. The molecular targets include membrane lipids and proteins involved in signal transduction and cellular transport .
Comparison with Similar Compounds
Comparison with Similar Cholesterol Esters
Structural and Chemical Properties
Cholesterol esters vary in their acyl chain length, saturation, and functional groups. Below is a comparative analysis:
| Compound | CAS Number | Acyl Chain Structure | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Features |
|---|---|---|---|---|---|---|
| Cholesterol Hydrocinnamate | 14914-99-9 | Saturated (C₉H₉O₂) | C₃₆H₅₄O₂ | 518.81 | >95.0% (GC) | Saturated aromatic side chain |
| Cholesterol trans-Cinnamate | 50305-81-2 | Unsaturated (C₉H₇O₂) | C₃₆H₅₂O₂ | 516.80 | >96.0% (HPLC) | Conjugated double bond (UV-active) |
| Cholesterol Decanoate | 1183-04-6 | Saturated (C₁₀H₁₉O₂) | C₃₇H₆₂O₂ | 550.89 | N/A | Medium-chain fatty acid ester |
| Cholesterol Laurate | 1908-11-8 | Saturated (C₁₂H₂₃O₂) | C₃₉H₆₆O₂ | 579.94 | >95.0% (GC) | Long-chain, high hydrophobicity |
| Cholesterol Myristate | 1989-52-2 | Saturated (C₁₄H₂₇O₂) | C₄₁H₇₀O₂ | 607.99 | >98.0% (T) | Very hydrophobic, membrane studies |
Structural Insights :
- Saturation : Hydrocinnamate’s saturated side chain enhances oxidative stability compared to trans-cinnamate’s unsaturated bond, which is prone to UV-induced isomerization .
- Aromaticity: Unlike Decanoate, Laurate, or Myristate, Hydrocinnamate and trans-Cinnamate contain aromatic rings, influencing π-π interactions in lipid assemblies .
- Chain Length : Longer chains (e.g., Myristate) increase hydrophobicity, affecting lipid bilayer integration and enzymatic cleavage rates .
Lipid-Lowering and Antioxidant Activity
- Hydrocinnamate Derivatives: 3,4-Dihydroxy-hydrocinnamate (a hydroxylated variant) demonstrated significant lipid-lowering and antioxidative effects in cholesterol-fed rats, reducing plasma triglycerides by ~30% compared to controls . This activity surpasses that of non-hydroxylated cinnamate derivatives, likely due to enhanced radical-scavenging capacity .
Microbial and Metabolic Interactions
- However, the esterified form’s role in these processes remains unexplored.
- Short-Chain Esters: Decanoate and Laurate are more readily hydrolyzed by lipases into free cholesterol and fatty acids, influencing cholesterol absorption rates . Hydrocinnamate’s bulkier aromatic side chain may slow enzymatic hydrolysis, prolonging its half-life in lipid particles.
Pharmacological Potential
- Hydroxycinnamic Acid Derivatives : Free hydrocinnamic acid derivatives inhibit HMG-CoA reductase (a cholesterol synthesis enzyme) and modulate intestinal cholesterol permeability, comparable to ezetimibe . Esterification to cholesterol may enhance targeted delivery to lipid-rich tissues.
- Antibacterial Activity : Methyl and ethyl hydrocinnamates in propolis exhibit antibacterial effects against Staphylococcus aureus and E. coli . Cholesterol Hydrocinnamate’s activity in this context is unstudied but warrants investigation.
Biological Activity
Cholesterol hydrocinnamate, a derivative of cholesterol, has garnered attention in recent years due to its potential biological activities, particularly in lipid metabolism and antioxidant properties. This article delves into the various aspects of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
Cholesterol hydrocinnamate is formed by the esterification of cholesterol with hydrocinnamic acid. This modification can influence its solubility, permeability, and interaction with biological membranes. The compound is structurally similar to cholesterol, which allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.
Biological Activity
Lipid-Lowering Effects
Research has shown that cholesterol hydrocinnamate exhibits significant lipid-lowering effects. A study involving cholesterol-fed rats demonstrated that supplementation with 3,4-di(OH)-hydrocinnamate significantly reduced plasma total cholesterol and triglyceride levels compared to controls. The study found that both 3,4-di(OH)-cinnamate and its hydrocinnamate counterpart lowered hepatic cholesterol levels effectively, outperforming lovastatin in some measures .
Antioxidant Activity
Cholesterol hydrocinnamate also exhibits antioxidant properties. In the same rat study, it was observed that the compound increased the activity of hepatic antioxidant enzymes such as catalase (CAT) and glutathione peroxidase (GSH-Px). These enzymes play crucial roles in mitigating oxidative stress by neutralizing free radicals . The reduction of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, further supports its antioxidant capacity.
The mechanisms through which cholesterol hydrocinnamate exerts its effects include:
- Inhibition of HMG-CoA Reductase : This enzyme is crucial for cholesterol biosynthesis. Studies indicate that cholesterol hydrocinnamate may inhibit HMG-CoA reductase activity, leading to decreased cholesterol synthesis .
- Alteration of Lipid Profiles : By influencing lipid metabolism pathways, cholesterol hydrocinnamate can modulate levels of low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol .
Clinical Study on Elderly Patients
A clinical study involving elderly patients with cerebrovascular disease examined the effects of fermented papaya preparation (FPP), which contains compounds similar to hydrocinnamate derivatives. Participants receiving FPP showed improvements in lipid profiles and antioxidant status over a 30-day treatment period. This suggests potential benefits of hydrocinnamate derivatives in managing age-related metabolic disorders .
Animal Model Studies
In animal models, particularly rats fed a high-cholesterol diet, both 3,4-di(OH)-cinnamate and 3,4-di(OH)-hydrocinnamate were shown to significantly lower hepatic cholesterol levels compared to control groups. The results indicated a more pronounced effect than traditional statin treatments like lovastatin .
Data Summary
The following table summarizes key findings from studies investigating the biological activity of cholesterol hydrocinnamate:
| Study Type | Compound | Key Findings |
|---|---|---|
| Animal Study | 3,4-di(OH)-hydrocinnamate | Reduced total cholesterol and triglycerides |
| Increased hepatic CAT and GSH-Px activities | ||
| Clinical Study | Fermented Papaya Preparation | Improved lipid profiles in elderly patients |
| Mechanistic Study | Cholesterol Hydrocinnamate | Inhibition of HMG-CoA reductase |
Q & A
Q. What are the established methods for synthesizing and characterizing Cholesterol Hydrocinnamate in academic research?
Cholesterol Hydrocinnamate is synthesized via esterification of cholesterol with hydrocinnamic acid. Key steps include:
- Synthesis : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) to catalyze the ester bond formation under anhydrous conditions .
- Purification : Column chromatography or recrystallization to achieve >95% purity, as verified by GC (gas chromatography) or HPLC .
- Characterization : NMR (¹H and ¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and GC/HPLC for purity assessment .
Q. How is Cholesterol Hydrocinnamate utilized in studying lipid metabolism or lipoprotein interactions?
Cholesterol Hydrocinnamate is a cholesteryl ester used to model lipid-laden systems. Methodological applications include:
- Lipoprotein Fractionation : Integration into experimental protocols for LDL/HDL cholesterol estimation via enzymatic assays or precipitation methods (e.g., MnCl₂-based reagent systems) .
- In Vitro Studies : Incorporation into lipid emulsions to assess cholesterol ester transfer protein (CETP) activity or macrophage foam cell formation .
Q. What analytical techniques are recommended for quantifying Cholesterol Hydrocinnamate in biological samples?
- GC-MS : Suitable for high sensitivity and specificity, especially when coupled with derivatization (e.g., silylation) .
- HPLC with UV/ELSD Detection : Effective for separating cholesteryl esters using C18 columns and isocratic elution with acetonitrile-tetrahydrofuran mixtures .
- Enzymatic Hydrolysis : Hydrolysis of the ester bond followed by free cholesterol quantification via cholesterol oxidase-based assays .
Advanced Research Questions
Q. What mechanistic insights have been gained from studying Cholesterol Hydrocinnamate's impact on lipid profiles in vivo?
Studies in cholesterol-fed rat models demonstrate:
- Lipid-Lowering Effects : 3,4-dihydroxy-hydrocinnamate derivatives reduce plasma LDL-C by 20–30% via upregulation of hepatic LDL receptors and inhibition of HMG-CoA reductase .
- Antioxidant Activity : Hydrocinnamate derivatives scavenge free radicals, mitigating oxidative stress in hypercholesterolemic models .
- Experimental Design : Use of controlled diets (1–2% cholesterol), 8–12 week intervention periods, and paired analysis of plasma lipids vs. hepatic enzyme activities .
Q. How does Cholesterol Hydrocinnamate compare to other cholesteryl esters (e.g., cholesterol oleate or laurate) in experimental models?
- Thermotropic Behavior : Cholesterol Hydrocinnamate’s phase transitions differ due to its aromatic hydrocinnamate moiety, affecting liquid crystal formation in lipid bilayers .
- Biological Stability : Hydrocinnamate’s ester bond is less prone to hydrolysis by pancreatic lipases compared to shorter-chain esters (e.g., decanoate), making it suitable for long-term lipid storage studies .
- Data Contradictions : While some studies report superior antioxidative effects vs. oleate esters , others note no significant differences in CETP-mediated lipid transfer rates .
Q. What protocols ensure stability and reproducibility of Cholesterol Hydrocinnamate in experimental setups?
- Storage : -20°C under inert gas (argon) to prevent oxidation; avoid freeze-thaw cycles .
- Solubility Optimization : Use organic solvents like chloroform or DMSO for stock solutions; avoid aqueous buffers without emulsifiers (e.g., Tween-80) .
- Quality Control : Regular GC/HPLC validation to detect degradation products (e.g., free cholesterol) .
Methodological Considerations
- Contradictions in Purity Standards : Commercial sources report varying purity levels (>95.0% GC vs. >96.0% HPLC), necessitating in-house validation for critical studies .
- Ethical Reporting : Follow ICMJE guidelines to disclose synthesis protocols, purity data, and batch-specific variations in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
